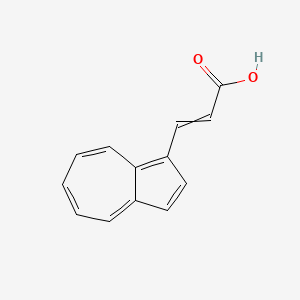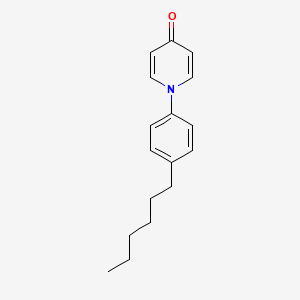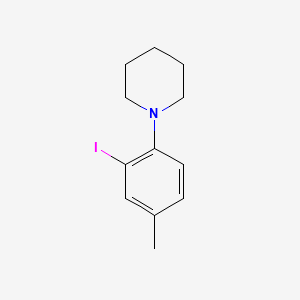
1-(2-Iodo-4-methylphenyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Iodo-4-methylphenyl)piperidine is an organic compound with the molecular formula C12H16IN It is a derivative of piperidine, a six-membered heterocyclic amine, and features an iodine atom and a methyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Iodo-4-methylphenyl)piperidine typically involves the iodination of 4-methylphenylpiperidine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in a solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These could include continuous flow reactions, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Iodo-4-methylphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can remove the iodine atom, yielding the parent piperidine compound.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the parent piperidine compound.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
1-(2-Iodo-4-methylphenyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Iodo-4-methylphenyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can enhance the compound’s binding affinity to certain targets due to its size and electron-withdrawing properties, which can influence the compound’s overall pharmacological profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Bromo-4-methylphenyl)piperidine: Similar structure but with a bromine atom instead of iodine.
1-(2-Chloro-4-methylphenyl)piperidine: Similar structure but with a chlorine atom instead of iodine.
1-(2-Fluoro-4-methylphenyl)piperidine: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
1-(2-Iodo-4-methylphenyl)piperidine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs. The larger size and higher polarizability of iodine can lead to different interaction profiles with biological targets and reagents, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H16IN |
|---|---|
Poids moléculaire |
301.17 g/mol |
Nom IUPAC |
1-(2-iodo-4-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16IN/c1-10-5-6-12(11(13)9-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
Clé InChI |
ULDDLABEHFLDOL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)N2CCCCC2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, N-[5-cyano-1-(phenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B12531528.png)

![3-(tert-Butyl)-6H-benzo[c]chromen-6-one](/img/structure/B12531537.png)
![4-[1-(2-hydroxyethyl)-7-(trifluoromethyl)-1H-indazol-3-yl]phenol](/img/structure/B12531543.png)
![9-[4-(2,2-Diphenylethenyl)phenyl]-10-(naphthalen-1-YL)anthracene](/img/structure/B12531555.png)
![1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1'-biphenyl]-4-ylethenyl)-](/img/structure/B12531578.png)
![Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12531582.png)
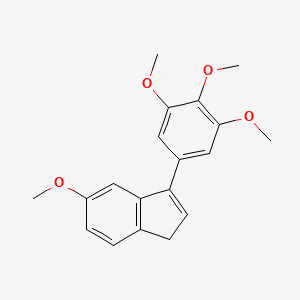
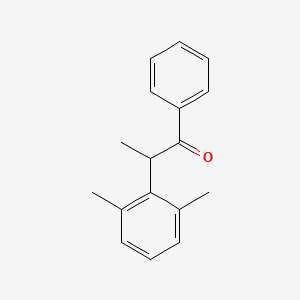
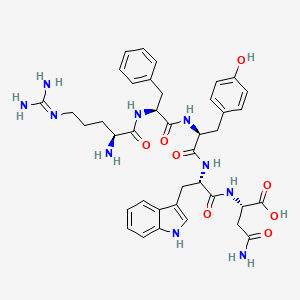
![1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione](/img/structure/B12531598.png)
